Myelin Oligodendrocyte Glycoprotein (35-55) is a peptide fragment derived from the myelin oligodendrocyte glycoprotein, a key component of the central nervous system myelin sheath. This peptide has garnered attention due to its role in autoimmune diseases, particularly multiple sclerosis, where it acts as an encephalitogenic agent. The sequence of Myelin Oligodendrocyte Glycoprotein (35-55) is H-Met-Glu-Val-Gly-Trp-Tyr-Arg-Pro-Pro-Phe-Ser-Arg-Val-Val-His-Leu-Tyr-Arg-Asn-Gly-Lys-OH, with a molecular weight of approximately 2582.0 g/mol and a chemical formula of C118H177N35O29S .
Myelin Oligodendrocyte Glycoprotein (35-55) is primarily sourced from human tissues and can be synthesized in laboratories using solid-phase peptide synthesis techniques. It is a minor component of the myelin sheath in the central nervous system, which plays a crucial role in the insulation of neuronal axons and the facilitation of electrical signal transmission.
This compound is classified as a peptide and falls under the category of neurobiological compounds due to its significant involvement in neurological functions and diseases. It is particularly noted for its immunogenic properties, which contribute to its classification as an autoantigen in multiple sclerosis.
The synthesis of Myelin Oligodendrocyte Glycoprotein (35-55) typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.
Myelin Oligodendrocyte Glycoprotein (35-55) consists of 21 amino acids. Its structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or circular dichroism spectroscopy, which provide insights into its secondary structure and conformational properties.
Myelin Oligodendrocyte Glycoprotein (35-55) participates in various biochemical reactions, primarily involving T cell activation and immune responses. It can induce experimental autoimmune encephalomyelitis in animal models, mimicking multiple sclerosis pathology.
The peptide's interactions with T cell receptors lead to significant immune responses, characterized by cytokine release and activation of immune pathways. The binding affinity to major histocompatibility complex molecules also plays a critical role in its immunogenicity .
The mechanism by which Myelin Oligodendrocyte Glycoprotein (35-55) exerts its effects involves:
Studies have shown that Myelin Oligodendrocyte Glycoprotein (35-55) induces strong T and B cell responses, making it a potent immunogen in experimental models .
Myelin Oligodendrocyte Glycoprotein (35-55) has several scientific applications:
Myelin oligodendrocyte glycoprotein (MOG) is a minor component of CNS myelin expressed on the outermost surface of myelin sheaths and oligodendrocyte processes. The MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK) represents an immunodominant epitope that induces robust autoimmune responses when administered with adjuvants. In experimental autoimmune encephalomyelitis (EAE) models, immunization with MOG 35-55 triggers CD4+ T cell activation against myelin antigens, leading to blood-brain barrier disruption and CNS infiltration of inflammatory cells. This process mirrors key aspects of human demyelinating diseases like multiple sclerosis (MS) and MOG antibody-associated disease (MOGAD), where autoimmunity against MOG causes neuroinflammation through synergistic T and B cell responses [1] [5].
The encephalitogenic potential of MOG 35-55 stems from its ability to activate myelin-specific T lymphocytes in peripheral lymphoid tissues. Upon entry into the CNS, these T cells become reactivated by local antigen-presenting cells, initiating inflammatory cascades involving monocytes and macrophages. This results in targeted demyelination and axonal injury, particularly in spinal cord regions. Notably, studies using TNF-α inhibitors in autoimmune conditions have paradoxically triggered MOGAD-like syndromes, suggesting these biologics may impair regulatory T-cell function and promote CNS-directed autoimmunity in genetically susceptible individuals [1] [8].
Table 1: Key Characteristics of MOG 35-55-Induced EAE Models
| Feature | C57BL/6 Mouse Model | Human Disease Correlates |
|---|---|---|
| Antigen | MOG 35-55 peptide (MEVGWYRSPFSRVVHLYRNGK) | Native MOG protein conformational epitopes |
| Disease Course | Chronic-progressive paralysis | Relapsing-remitting or progressive MS/MOGAD |
| Pathological Hallmarks | Perivascular inflammation, demyelination, axonal loss | Demyelinating plaques, oligodendrocyte damage |
| Immune Mechanisms | Th1/Th17 dominance, autoantibody production | T cell infiltration, MOG-IgG seropositivity |
| Trigger Requirements | CFA emulsion + pertussis toxin | Environmental triggers (e.g., infections) |
Molecular mimicry between MOG 35-55 and endogenous neuronal proteins constitutes a critical mechanism in autoimmune demyelination. Structural analyses reveal sequence homologies between MOG 35-55 and neurofilament medium (NF-M) proteins, particularly in regions containing phosphorylation sites. This cross-reactivity enables T cells primed against MOG 35-55 to recognize neurofilament epitopes, leading to collateral axonal targeting during autoimmune attacks. Antibodies against MOG 35-55 further demonstrate polyspecific binding to cytoskeletal components, amplifying neuronal injury beyond direct myelin damage [8] [10].
The pathological consequence of this mimicry is epitope spreading—a phenomenon where initial immune responses against MOG 35-55 diversify to target additional CNS antigens as tissue damage progresses. In chronic EAE, up to 30% of T cell clones recognize neurofilament peptides not present in the initial immunization. Similarly, patients with MOGAD exhibit antibody responses against neurofilament light chain (NfL), correlating with axonal injury biomarkers in cerebrospinal fluid. This self-perpetuating cycle of cross-reactivity significantly contributes to the neurodegenerative component of demyelinating disorders [8].
Table 2: Cross-Reactive Targets of MOG 35-55-Specific Immunity
| MOG 35-55 Region | Cross-Reactive Protein | Sequence Homology | Pathological Consequence |
|---|---|---|---|
| YRSPFSRV | NF-M phosphorylation site | 57% | Axonal cytoskeleton disruption |
| VVHLYRNGK | Microtubule-associated protein | 44% | Neuronal transport impairment |
| GWYRSPF | Glial fibrillary acidic protein | 38% | Astrocyte activation |
MOG 35-55-induced EAE features distinct cytokine profiles driving neuroinflammation. Proinflammatory Th1 (IFN-γ, TNF-α) and Th17 (IL-17A, IL-22) cytokines peak during acute paralysis, orchestrating leukocyte recruitment across the blood-brain barrier. Chemokines CCL2 (MCP-1) and CXCL10 amplify macrophage/microglial activation and T cell trafficking to demyelinating lesions. Regulatory cytokines like IL-10 and TGF-β emerge during recovery phases but remain insufficient to fully resolve inflammation in chronic disease [5] [8] [9].
Transgenic models demonstrate cytokine manipulation dramatically alters EAE outcomes. IL-32α-overexpressing mice exhibit attenuated disease severity with reduced IL-1β, IL-6, and TNF-α in spinal cords. This correlates with diminished microglial activation and preserved myelin integrity, suggesting IL-32α may promote an anti-inflammatory milieu. Conversely, IFN-γ deficiency paradoxically exacerbates EAE, indicating complex regulatory roles for cytokines beyond simple pro-/anti-inflammatory classifications. The spatiotemporal dynamics of these signaling molecules create self-reinforcing inflammatory niches that sustain chronic demyelination [8].
Table 3: Cytokine Dynamics in MOG 35-55 EAE Pathogenesis
| Phase | Dominant Cytokines/Chemokines | Primary Cellular Sources | Pathological Effects |
|---|---|---|---|
| Induction (Day 0-7) | IL-12, CXCL10 | Dendritic cells, macrophages | Th1 polarization, T cell priming |
| Acute Attack (Day 10-21) | IFN-γ, IL-17, CCL2, IL-1β | Th1/Th17 cells, microglia | BBB disruption, leukocyte recruitment |
| Disease Peak | TNF-α, IL-6, GM-CSF | Macrophages, microglia | Demyelination, oligodendrocyte apoptosis |
| Recovery/Chronic | IL-10, TGF-β, IL-4 | Tregs, astrocytes | Remyelination failure, glial scarring |
Genetic background profoundly influences MOG 35-55-induced EAE susceptibility. C57BL/6 mice exhibit high vulnerability due to MHC class II (H-2b) alleles that efficiently present MOG 35-55 to CD4+ T cells. The I-Ab molecule binds MOG 35-55 with high affinity via anchor residues at positions 40 (Tyr), 42 (Arg), and 47 (Arg), enabling stable T cell receptor engagement. Non-MHC genes also contribute, as evidenced by varying EAE severity in transgenic strains with identical H-2b backgrounds. Polymorphisms in immune regulators like CTLA-4, IL-2 receptors, and complement proteins modify disease penetrance and progression [2] [5] [8].
Human leukocyte antigen (HLA) associations mirror murine findings in MOGAD. HLA-DRB103:01 and HLA-DQB102:01 alleles correlate with seropositive MOGAD, suggesting conserved antigen presentation mechanisms across species. Genome-wide association studies further implicate polymorphisms in T cell signaling (PTPN22) and cytokine receptors (IL7R). These genetic insights explain clinical heterogeneity in demyelinating disorders and highlight potential therapeutic targets within antigen presentation pathways [1] [8].
B cells critically amplify MOG 35-55-induced pathology through antibody production, antigen presentation, and cytokine secretion. Following MOG 35-55 immunization, mice develop high-titer anti-MOG IgG antibodies that directly contribute to demyelination via complement-dependent cytotoxicity and Fc receptor-mediated phagocytosis. Autoantibodies further undergo epitope spreading to recognize conformational MOG epitopes beyond the initiating 35-55 linear sequence, a phenomenon also observed in human MOGAD [6] [10].
Notably, B cells exhibit pathogenic functions extending beyond antibody secretion. They efficiently present MOG 35-55 to T cells via MHC-II and produce proinflammatory cytokines (LT-α, IL-6) that sustain neuroinflammation. Depletion studies confirm B cell involvement in both induction and effector phases, with early depletion preventing EAE initiation, while late depletion ameliorates established disease. Intriguingly, MOG 35-55 immunization also triggers anti-nuclear antibodies, suggesting loss of B cell tolerance to non-myelin antigens may contribute to disease pathogenesis [6] [10].
Table 4: Pathogenic Functions of B Cells in MOG 35-55 Immunity
| B Cell Function | Mechanism | Pathological Consequence |
|---|---|---|
| Autoantibody Production | Complement activation, Fc receptor engagement | Myelin opsonization, phagocytosis |
| Antigen Presentation | MHC-II restricted presentation to CD4+ T cells | T cell reactivation in CNS |
| Cytokine Secretion | IL-6, LT-α, GM-CSF production | Microglial activation, Th17 differentiation |
| Immune Complex Formation | Deposition in CNS parenchyma | Secondary inflammation |
| Ectopic Germinal Centers | Meningeal lymphoid neogenesis | Chronic intrathecal autoimmunity |
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0